N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
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Description
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a synthetic compound that belongs to the class of indole-based piperazine derivatives.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
One application of related compounds involves the synthesis and bioactivity evaluation of bis(heteroaryl)piperazines (BHAPs) as novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant potency against HIV-1 reverse transcriptase, offering a foundation for developing new therapeutic agents against HIV (Romero et al., 1994).
Serotonin 5-HT1A Agonists
Another important area of application is the development of selective 5-HT1A agonists. Studies on 1-[4-(indol-3-yl)butyl]-4-arylpiperazines have identified compounds with high receptor specificity and affinity, suggesting their potential as pharmacological tools in mood disorder studies (Heinrich et al., 2004).
TRPV1 Antagonists
Research on chemical modification and analgesic activity of related compounds has led to the discovery of potent TRPV1 antagonists. These analogs were designed to improve upon the pharmacological profile of existing compounds, demonstrating the compound's utility in addressing chronic pain and enhancing tolerability (Nie et al., 2020).
Dopamine D3 Receptor Ligands
Compounds structurally related to N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide have been evaluated as potential PET radioligands for imaging of dopamine D3 receptors. This application underscores the importance of these compounds in neurological research, offering insights into neuropsychiatric disorders (García et al., 2014).
Melatonergic MT2 Selective Agents
Optimization of benzyl piperazine pharmacophore has yielded N-acyl-4-indanyl-piperazines with high affinity to melatonergic MT2 receptors, indicating potential applications in circadian rhythm modulation. Such compounds have shown efficacy in advancing circadian phase in rats, akin to the effects of melatonin, but with notable selectivity and potency (Mattson et al., 2003).
properties
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-29-16-15-27-17-19(18-7-3-4-8-20(18)27)24-23(28)26-13-11-25(12-14-26)21-9-5-6-10-22(21)30-2/h3-10,17H,11-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMMNKUKAKXICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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